molecular formula C11H10BrNO B2950384 6-Bromo-3-methoxy-2-methylquinoline CAS No. 2138139-10-1

6-Bromo-3-methoxy-2-methylquinoline

Cat. No. B2950384
CAS RN: 2138139-10-1
M. Wt: 252.111
InChI Key: RBNOPBXRIMXPRB-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxy-2-methylquinoline is a unique chemical compound with the empirical formula C10H8BrN . It is a solid substance and is used as a reagent for preparing diarylquinoline derivatives .


Synthesis Analysis

The synthesis of 3-benzyl-6-bromo-2-methoxyquinoline involves several steps . The process begins with p-bromoaniline reacting with phosphorus oxychloride and N, N-dimethylformamide to generate a compound. This compound then reacts with phenylpropionyl chloride to generate N-(4-bromo-2-formylphenyl)-3-phenylacrylamide. The compound then reacts with phosphorus oxychloride to generate another compound, which finally reacts with sodium methoxide to generate the final product .


Molecular Structure Analysis

The molecular structure of 6-Bromo-3-methoxy-2-methylquinoline consists of a benzene ring fused with a pyridine moiety . The molecular weight is 222.08 Da .


Chemical Reactions Analysis

6-Bromo-2-methoxyquinoline is used as a reagent in the preparation of diarylquinoline derivatives . The compound is also an important intermediate for synthesizing bedaquiline .


Physical And Chemical Properties Analysis

6-Bromo-3-methoxy-2-methylquinoline is a solid substance . It has a molecular weight of 222.08 Da and an empirical formula of C10H8BrN .

Scientific Research Applications

I have conducted several searches to find specific scientific research applications of “6-Bromo-3-methoxy-2-methylquinoline”, but unfortunately, the available information does not provide detailed applications for this compound. However, quinoline compounds, in general, are known for their versatile applications in fields such as industrial and synthetic organic chemistry, and as vital scaffolds for drug discovery .

Mechanism of Action

While the specific mechanism of action for 6-Bromo-3-methoxy-2-methylquinoline is not explicitly stated in the sources, quinoline derivatives are known for their versatile pharmacological properties . They are used in drug discovery and play a major role in medicinal chemistry .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and removing the victim to fresh air if inhaled .

Future Directions

Quinoline and its derivatives have been of interest to scientists due to their fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative . Therefore, future research could focus on synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

properties

IUPAC Name

6-bromo-3-methoxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-11(14-2)6-8-5-9(12)3-4-10(8)13-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNOPBXRIMXPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-methoxy-2-methylquinoline

CAS RN

2138139-10-1
Record name 6-bromo-3-methoxy-2-methylquinoline
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